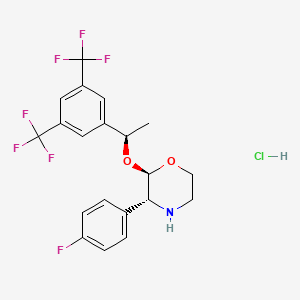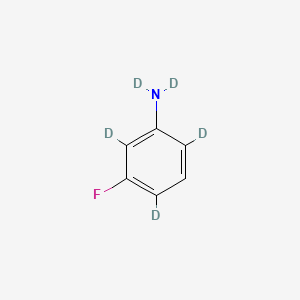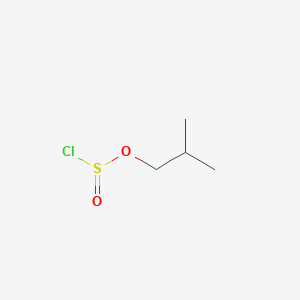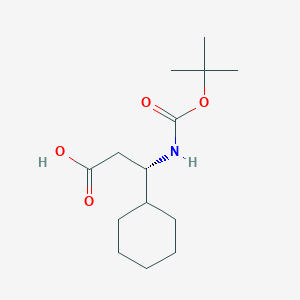
(3S)-3-Boc-amino-3-cyclohexylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Boc-amino-3-cyclohexylpropanoic acid: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a cyclohexyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Boc-amino-3-cyclohexylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting a suitable cyclohexyl halide with the protected amino acid.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (3S)-3-Boc-amino-3-cyclohexylpropanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in the presence of bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential role in protein synthesis and enzyme inhibition.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3S)-3-Boc-amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its targets. The cyclohexyl group enhances the compound’s hydrophobic interactions, while the propanoic acid moiety facilitates binding through hydrogen bonding and ionic interactions.
相似化合物的比较
- (3S)-3-Boc-amino-3-phenylpropanoic acid
- (3S)-3-Boc-amino-3-methylpropanoic acid
- (3S)-3-Boc-amino-3-ethylpropanoic acid
Comparison:
(3S)-3-Boc-amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclohexyl group, resulting in different hydrophobic interactions.
(3S)-3-Boc-amino-3-methylpropanoic acid: Contains a methyl group, making it less bulky and less hydrophobic compared to the cyclohexyl derivative.
(3S)-3-Boc-amino-3-ethylpropanoic acid: Contains an ethyl group, offering intermediate properties between the methyl and cyclohexyl derivatives.
Uniqueness: The presence of the cyclohexyl group in (3S)-3-Boc-amino-3-cyclohexylpropanoic acid provides unique steric and hydrophobic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in the design of specific enzyme inhibitors and receptor modulators.
属性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
(3S)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI 键 |
JRQQQMPMEZFLGD-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCCC1 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
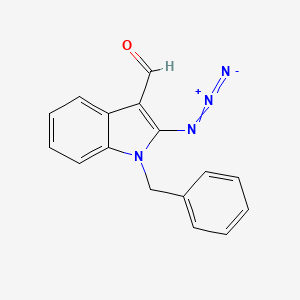
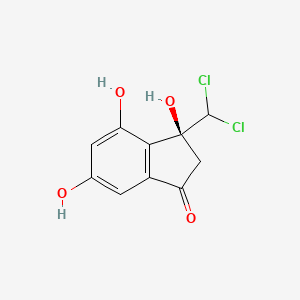
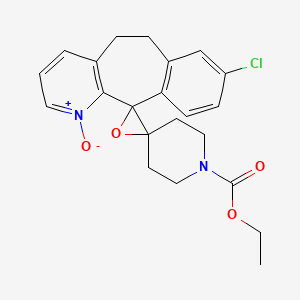
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

